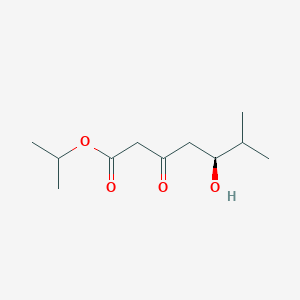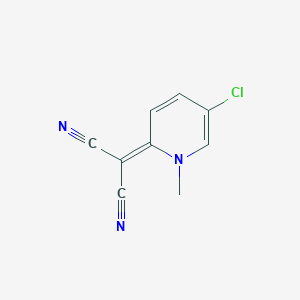
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and a methyl group, along with a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile typically involves the reaction of 5-chloro-1-methylpyridin-2-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ylidene intermediate. The reaction is conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the reproducibility and scalability of the production process.
化学反应分析
Types of Reactions
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The propanedinitrile moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Condensation Reactions: Catalysts such as piperidine or pyrrolidine in ethanol or methanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Condensation Reactions: Heterocyclic compounds with extended conjugation.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学研究应用
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 5-Chloro-1-methylpyridin-2-one
- 1-Methylpyridin-2(1H)-ylidene)propanedinitrile
- 5-Bromo-1-methylpyridin-2(1H)-ylidene)propanedinitrile
Uniqueness
(5-Chloro-1-methylpyridin-2(1H)-ylidene)propanedinitrile is unique due to the presence of both a chlorine atom and a propanedinitrile moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
917876-91-6 |
|---|---|
分子式 |
C9H6ClN3 |
分子量 |
191.62 g/mol |
IUPAC 名称 |
2-(5-chloro-1-methylpyridin-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-6-8(10)2-3-9(13)7(4-11)5-12/h2-3,6H,1H3 |
InChI 键 |
QTWMJKPAFLMSNM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=CC1=C(C#N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
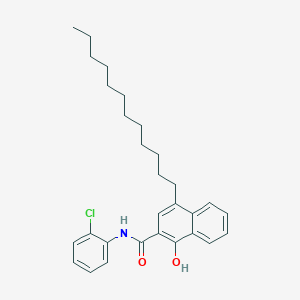
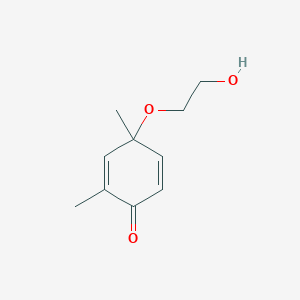
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
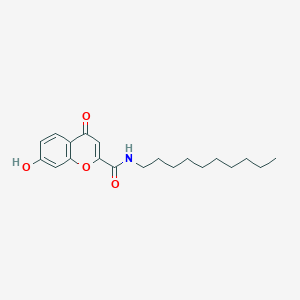
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
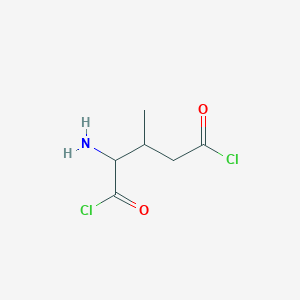
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
